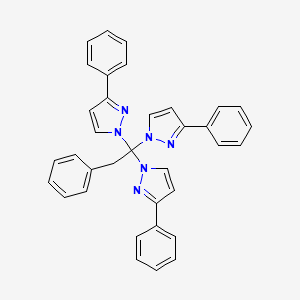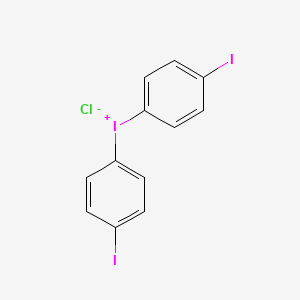
Iodonium, bis(4-iodophenyl)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodonium, bis(4-iodophenyl)-, chloride is a chemical compound with the molecular formula C₁₂H₈ClI₃ It is known for its unique structure, which includes two iodophenyl groups attached to an iodonium ion, paired with a chloride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iodonium, bis(4-iodophenyl)-, chloride typically involves the reaction of iodobenzene with iodine and a suitable oxidizing agent, such as peracetic acid or hydrogen peroxide, in the presence of a chloride source. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Iodonium, bis(4-iodophenyl)-, chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various iodinated products.
Reduction: Reduction reactions can lead to the formation of iodobenzene and other reduced species.
Substitution: The iodonium ion can participate in substitution reactions, where the iodophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride, oxidizing agents like peracetic acid, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield iodinated aromatic compounds, while reduction reactions produce iodobenzene. Substitution reactions can result in a variety of functionalized aromatic compounds.
Applications De Recherche Scientifique
Iodonium, bis(4-iodophenyl)-, chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is employed in the study of biological systems, where it can act as a labeling agent for proteins and other biomolecules.
Medicine: Research into potential therapeutic applications includes its use in radiolabeling for diagnostic imaging.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of iodonium, bis(4-iodophenyl)-, chloride involves the reactivity of the iodonium ion. The iodonium ion is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in various chemical reactions, where it can facilitate the formation of new bonds or the modification of existing structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to iodonium, bis(4-iodophenyl)-, chloride include other diaryliodonium salts, such as iodonium, bis(4-methoxyphenyl)-, chloride and iodonium, bis(4-nitrophenyl)-, chloride. These compounds share the iodonium ion core but differ in the substituents on the aromatic rings.
Uniqueness
What sets this compound apart is its specific reactivity and the presence of iodine atoms, which can impart unique properties such as increased density and specific reactivity in organic synthesis. Its applications in radiolabeling and diagnostic imaging also highlight its distinctiveness compared to other diaryliodonium salts.
Propriétés
Numéro CAS |
647843-88-7 |
|---|---|
Formule moléculaire |
C12H8ClI3 |
Poids moléculaire |
568.36 g/mol |
Nom IUPAC |
bis(4-iodophenyl)iodanium;chloride |
InChI |
InChI=1S/C12H8I3.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1 |
Clé InChI |
XJTFARGGTBQUJP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1I)[I+]C2=CC=C(C=C2)I.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



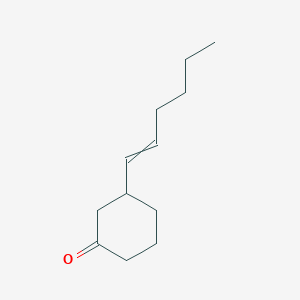
![4-[Bis(2-hexyloctyl)amino]benzaldehyde](/img/structure/B12584820.png)
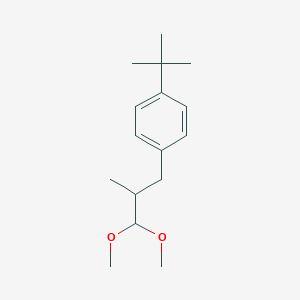

![6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one](/img/structure/B12584836.png)
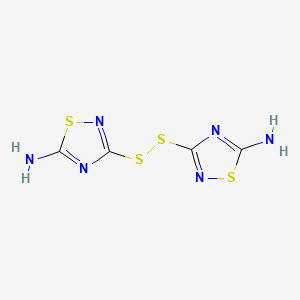
![Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate](/img/structure/B12584860.png)
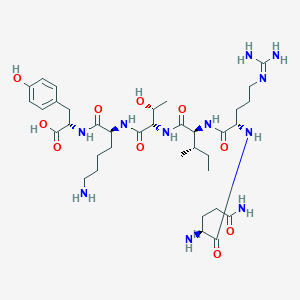
![(4R)-4-{[(R)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12584869.png)
![Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]-](/img/structure/B12584876.png)

